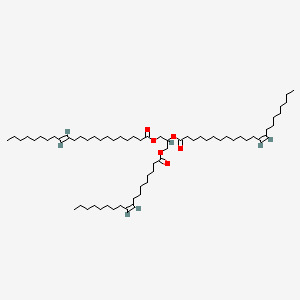

1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C65H120O6 |

|---|---|

Molecular Weight |

997.6 g/mol |

IUPAC Name |

[2-[(Z)-docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (E)-docos-13-enoate |

InChI |

InChI=1S/C65H120O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-40-43-46-49-52-55-58-64(67)70-61-62(60-69-63(66)57-54-51-48-45-42-39-36-27-24-21-18-15-12-9-6-3)71-65(68)59-56-53-50-47-44-41-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h25-29,36,62H,4-24,30-35,37-61H2,1-3H3/b28-25+,29-26-,36-27- |

InChI Key |

GZZYBPSYMRMTJW-XQVQJVLYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol?

An In-depth Technical Guide to the Physical Properties of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, a specific mixed-acid triacylglycerol (TAG). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental principles of lipid chemistry. It details the methodologies for empirical determination of these properties, emphasizing the causality behind experimental choices and the importance of robust analytical techniques for structural and functional characterization.

Introduction: The Molecular Identity of TG(22:1/22:1/18:1)

This compound is a triacylglycerol, a class of lipids that form the bulk of natural fats and oils.[1] Its structure consists of a glycerol backbone esterified with three fatty acids. Specifically, this molecule contains two molecules of 13(Z)-docosenoic acid (more commonly known as erucic acid) at the sn-1 and sn-2 positions, and one molecule of oleic acid at the sn-3 position.[2][3] The "(Z)" designation indicates a cis configuration at the double bond in each fatty acid chain. The term "rac-glycerol" signifies that the compound is a racemic mixture of the two possible stereoisomers at the glycerol's second carbon.

The unique composition of this TAG—featuring long-chain monounsaturated fatty acids—governs its physical behavior and potential applications, from serving as a lipid standard in biochemical research to its potential use in lipid-based drug delivery systems.[3][4] A thorough understanding of its physical properties is paramount for its effective application.

Summary of Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is critical to note that while some properties are well-documented by commercial suppliers, others, such as thermal transition points, must be inferred from its composition and the behavior of similar lipids.

| Property | Value / Description | Source(s) |

| Synonyms | 1,2-Erucin(13Z)-3-Olein; TG(22:1(13Z)/22:1(13Z)/18:1(9Z)) | [2][5] |

| CAS Number | 60003-02-3 | [2] |

| Molecular Formula | C₆₅H₁₂₀O₆ | [2] |

| Molecular Weight | 997.6 g/mol | [2] |

| Physical State | A liquid (at standard temperature) | [2] |

| Purity | ≥98% | [2] |

| Storage Temperature | -20°C | [5] |

| Chemical Stability | Stable for ≥ 2 years (under proper storage) | [2] |

Detailed Analysis of Physical Properties

Physical State and Appearance

This compound is described as a liquid at room temperature.[2] This is a direct consequence of its fatty acid composition. The presence of three cis-unsaturated fatty acids introduces "kinks" into the acyl chains. These kinks disrupt the efficient packing of the molecules into a stable crystal lattice, thereby lowering the melting point compared to a corresponding saturated triacylglycerol.[6] Saturated TAGs of similar chain length, such as 1,2-Distearoyl-3-Behenoyl-rac-glycerol, are solids at room temperature.[7]

Solubility Profile

The solubility of a TAG is dictated by the polarity of its ester groups versus the non-polarity of its long hydrocarbon chains. Like other fats, this molecule is nonpolar and thus generally insoluble in water but soluble in nonpolar organic solvents.[6][8]

Experimental Solubility Data: [2]

-

Dimethylformamide (DMF): 10 mg/mL

-

Ethanol: 10 mg/mL

-

Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL

The solubility in ethanol, a moderately polar solvent, is noteworthy. While triglycerides are often poorly soluble in short-chain alcohols at room temperature, solubility increases with temperature and is dependent on the specific fatty acid composition.[9][10] The provided data indicates moderate solubility, which is a crucial parameter for formulation and experimental design. The significantly lower solubility in an aqueous buffer solution (Ethanol:PBS) highlights its hydrophobic nature.[2]

Workflow for Physical Property Characterization

The comprehensive characterization of a novel or reference triacylglycerol follows a structured analytical workflow. This process ensures the verification of its identity, purity, and key physical properties.

Caption: A workflow diagram for the comprehensive physical characterization of a triacylglycerol.

Thermal Properties: Melting and Freezing Behavior

While a specific melting point is not cited for this liquid compound, the most appropriate technique for characterizing its thermal transitions is Differential Scanning Calorimetry (DSC) .[11] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Causality of Experimental Choice (DSC):

-

High Sensitivity: DSC can detect subtle thermal events, which is crucial for lipids that exhibit complex melting and crystallization behavior.

-

Polymorphism Detection: Triacylglycerols are known to be polymorphic, meaning they can crystallize into different forms (α, β', β), each with a distinct melting point.[12] A DSC thermogram can reveal these multiple transitions, providing a complete thermal profile rather than a single melting point.[13] The rate of heating and cooling in a DSC experiment can be precisely controlled to study these different crystalline forms.

-

Quantitative Data: DSC provides not only the peak melting temperature but also the enthalpy of fusion (ΔH), which is the energy required to melt the solid.[12]

Given that the constituent fatty acids, erucic acid (C22:1) and oleic acid (C18:1), have melting points of 33.8°C and 13°C respectively, the resulting triglyceride is expected to have a melting point well below room temperature, consistent with its liquid state.[6][14]

Spectroscopic and Chromatographic Profile

Modern analytical techniques are essential for unequivocally confirming the structure of a complex lipid.

-

Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of lipid analysis.[15][16] This technique first separates the lipid from any impurities and then fragments the molecule in a controlled manner. The resulting fragmentation pattern allows for the identification of the constituent fatty acids and can often provide information on their position on the glycerol backbone.[16] For this compound, MS would confirm the molecular weight of 997.6 Da and show characteristic losses of erucic and oleic acid chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques that provide detailed structural information.[15] Specific chemical shifts of protons on the glycerol backbone can be used to confirm the sn-1, sn-2, and sn-3 positions of the different fatty acid chains, resolving any ambiguity from MS data.

Standard Experimental Protocols

Protocol: Determination of Thermal Profile by DSC

-

Objective: To determine the melting and crystallization temperatures and enthalpies of the triacylglycerol.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -80°C) to observe the crystallization exotherm.

-

Hold at -80°C for 5 minutes to ensure complete crystallization.

-

Heat the sample at the same controlled rate (5°C/min) to a temperature above its expected melting range (e.g., 40°C) to observe the melting endotherm.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of melting and crystallization events. Integrate the peak areas to calculate the enthalpy of fusion/crystallization. The choice of a slow scan rate (5°C/min) is crucial to allow for thermal equilibrium and resolve complex transitions.[13]

-

Protocol: Structural Verification by LC-MS/MS

-

Objective: To confirm the molecular weight and fatty acid composition of the triacylglycerol.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the TAG in an appropriate organic solvent mixture, such as isopropanol/acetonitrile/water. An internal standard (e.g., a TAG with an odd-chain fatty acid) should be added for potential quantification.

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). The mobile phase gradient will typically consist of a mixture of aqueous and organic solvents with an ammonium salt additive (e.g., ammonium formate) to promote adduct formation ([M+NH₄]⁺), which provides stable and informative fragmentation.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire full scan mass spectra to identify the precursor ion corresponding to the ammonium adduct of the TAG (m/z = 997.6 + 18.0 = 1015.6).

-

Tandem MS (MS/MS): Select the precursor ion for collision-induced dissociation (CID). The resulting product ion spectrum will show neutral losses corresponding to the erucic acid (C22:1) and oleic acid (C18:1) chains, confirming the identity of the fatty acids.[15]

-

-

Data Analysis: Compare the observed m/z values and fragmentation patterns to theoretical values to confirm the molecule's identity.

-

Conclusion

This compound is a well-defined mixed-acid triacylglycerol whose physical properties are a direct reflection of its molecular structure. Its liquid state at room temperature is attributable to the presence of three cis-unsaturated fatty acyl chains. While specific thermal and density data require empirical measurement, established analytical workflows utilizing techniques like DSC and LC-MS/MS provide a robust framework for the complete characterization of this and similar lipid molecules. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their work, ensuring both scientific integrity and the effective application of this important biochemical tool.

References

- Pérez-Victoria, I., et al. (2010). Methods for the analysis of triacylglycerols. PubMed.

- BenchChem (2025). A Researcher's Guide to Triglyceride Measurement: A Comparative Analysis of Key Techniques. BenchChem.

- ScienCell Research Laboratories. Triglyceride Assay (TG). ScienCell.

- Cajka, T., & Fiehn, O. (2017). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC - NIH.

- Cayman Chemical. (n.d.). This compound. Cayman Chemical.

- Wojnicz, A., et al. (2024). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI.

- Ataman Kimya. (n.d.). ERUCIC ACID. atamankimya.com.

- ResearchGate. (n.d.). Melting points of some triacylglycerols determined in the present work... ResearchGate.

- Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol. Cayman Chemical.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- HUA Open eClass. (n.d.). DETERMINATION OF THE MELTING POINT OF FATS. HUA Open eClass.

- University of Calgary. (n.d.). Melting point determination. University of Calgary.

- Cayman Chemical. (n.d.). This compound Certificate of Analysis. Cayman Chemical.

- MedChemExpress. (n.d.). This compound. MedChemExpress.

- Iowa State University Digital Repository. (1953). Solubility of triglycerides in aqueous ethanol. Iowa State University.

- Merkx, T., et al. (2018). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. NIH.

- ResearchGate. (n.d.). Melting thermograms of triglyceride standards... ResearchGate.

- ResearchGate. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride?. ResearchGate.

- Glyko. (n.d.). This compound. Glyko.

- Labchem Catalog. (2025). This compound. Labchem.

- MCE. (n.d.). This compound. MCE.

- PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. PubChem.

- PubChem. (n.d.). Erucic Acid. PubChem.

- Grewal, K. S., et al. (1993). Synthesis and properties of erucic acid triacylglycerols. AOCS.

- Le-Ngoc, A., et al. (2019). Solubility of pharmaceutical ingredients in triglycerides. PubMed.

- PubChem. (n.d.). 1,2-Dioleoyl-Sn-Glycerol. PubChem.

- Cayman Chemical. (n.d.). 1,2-Distearoyl-3-Docosanoyl-rac-glycerol. Cayman Chemical.

- Biomol. (n.d.). 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. Biomol.

- Wikipedia. (n.d.). Erucic acid. Wikipedia.

- Cyberlipid. (n.d.). Erucic acid. Cyberlipid.

- Chemistry LibreTexts. (2019). 22.1: Lipids. Chemistry LibreTexts.

- Chemistry Stack Exchange. (2016). Are triglycerides soluble in polar solvents?. Chemistry Stack Exchange.

- Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Stearoyl-rac-glycerol. Cayman Chemical.

- Biosynth. (n.d.). 1,2-Dioleoyl-rac-glycerol-13C3. Biosynth.

- Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Myristoyl-rac-glycerol. Cayman Chemical.

- Sigma-Aldrich. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. Sigma-Aldrich.

Sources

- 1. sciencellonline.com [sciencellonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Labchem Catalog [labchem.com.my]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 1,2-Dierucoyl-3-oleoyl-glycerol

An In-depth Technical Guide to the Chemical Structure and Applications of 1,2-Dierucoyl-3-oleoyl-glycerol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2-Dierucoyl-3-oleoyl-glycerol (EEOG), a mixed-acid, asymmetric triglyceride. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the potential applications of this unique lipid in the fields of materials science and advanced drug delivery, contextualized by the broader use of asymmetric triglycerides in nanotechnology. The guide emphasizes the causal relationships behind experimental methodologies, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of Asymmetric Triglycerides

Triglycerides, or triacylglycerols, are esters derived from a glycerol backbone and three fatty acids. They are the primary constituents of natural fats and oils.[1] While simple triglycerides contain three identical fatty acid chains, the vast majority found in nature are mixed triglycerides, featuring two or three different fatty acids. The specific positioning of these fatty acids on the glycerol backbone (at the sn-1, sn-2, and sn-3 positions) gives rise to structural asymmetry, which profoundly influences the molecule's physical and chemical properties.[1]

1,2-Dierucoyl-3-oleoyl-glycerol (EEOG) is a specific, asymmetric mixed-acid triglyceride. It is composed of two long-chain monounsaturated erucic acid (C22:1) molecules esterified at the sn-1 and sn-2 positions, and one oleic acid (C18:1) molecule at the sn-3 position. This unique structure, combining very long aliphatic chains with the kink-inducing cis-double bonds of both fatty acids, makes it a molecule of significant interest for specialized applications, particularly in the design of sophisticated lipid-based nanosystems for drug delivery.[2][3] This guide will deconstruct the molecular architecture of EEOG and provide a technical framework for its synthesis, analysis, and potential utilization in research and development.

Chemical Structure and Nomenclature

The defining feature of 1,2-Dierucoyl-3-oleoyl-glycerol is the precise and stereospecific arrangement of its constituent fatty acids.

-

Glycerol Backbone: A three-carbon alcohol that forms the foundation of the molecule.

-

Erucoyl Chains (C22:1): Two molecules of erucic acid are attached via ester bonds to the sn-1 and sn-2 positions of the glycerol backbone. Erucic acid is a C22 monounsaturated omega-9 fatty acid.

-

Oleoyl Chain (C18:1): One molecule of oleic acid is esterified at the sn-3 position. Oleic acid is a C18 monounsaturated omega-9 fatty acid.

-

Stereospecific Numbering (sn): This nomenclature is critical as it denotes a specific stereoisomer. In this case, the erucoyl and oleoyl groups are not randomly distributed but are fixed to specific carbon atoms of the chiral glycerol center.[1]

The IUPAC name for this specific stereoisomer is [(2R)-2-[(13Z)-docos-13-enoyl]oxy-3-[(9Z)-octadec-9-enoyl]oxypropyl] (13Z)-docos-13-enoate.

Caption: Molecular organization of 1,2-Dierucoyl-3-oleoyl-glycerol.

Physicochemical Properties

While specific experimental data for EEOG is not widely published, its properties can be reliably calculated or inferred from its constituent fatty acids and the behavior of similar long-chain triglycerides.

| Property | Value / Expected Characteristic | Rationale & Significance |

| Molecular Formula | C65H122O6 | Calculated based on atomic composition. |

| Molecular Weight | 1003.68 g/mol | Calculated. This high molecular weight contributes to its low volatility and high lipophilicity. |

| Physical State | Waxy Solid or Semi-Solid at 25°C | The long C22 saturated portions of the erucoyl chains promote crystalline packing, while the cis-double bonds in all three chains introduce disorder, likely resulting in a melting point above that of triglycerides with shorter or more unsaturated chains (e.g., triolein). |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., chloroform, hexane, diethyl ether). | The molecule is overwhelmingly nonpolar due to the long hydrocarbon chains. This property is crucial for its formulation into lipid-based delivery systems. |

| Critical Packing Parameter (CPP) | Expected to be > 1 | The large volume of the two erucoyl chains and one oleoyl chain relative to the small polar headgroup (glycerol ester region) suggests a truncated cone or wedge shape. This geometry favors the formation of inverse structures like water-in-oil emulsions or the internal matrix of solid lipid nanoparticles rather than simple bilayers. |

Synthesis and Purification

The synthesis of a stereospecifically defined mixed-acid triglyceride like EEOG is a multi-step process that requires careful control to avoid acyl migration and ensure the correct fatty acid is attached to each position. The following protocol is a robust, field-proven approach adapted from established methods for synthesizing complex glycerolipids.[4][5]

Workflow for EEOG Synthesis

Sources

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Natural occurrence of erucic acid-containing triglycerides

An In-Depth Technical Guide to the Natural Occurrence of Erucic Acid-Containing Triglycerides

Introduction

Erucic acid is a very-long-chain monounsaturated omega-9 fatty acid (22:1 n-9).[1][2][3] Its presence in the form of triglycerides is a subject of significant interest across diverse scientific and industrial fields. This interest stems from a fundamental duality: on one hand, its unique physical properties make high-erucic acid oils a valuable renewable feedstock for the chemical industry; on the other, health concerns linked to its metabolism have led to strict regulatory limits in food products.[4][5][6][7] This guide provides a comprehensive technical overview of the natural occurrence of erucic acid-containing triglycerides, from their biosynthesis in plants to the analytical methodologies required for their precise quantification.

1.1 What is Erucic Acid?

Chemically, erucic acid is cis-13-docosenoic acid (CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH).[2] It is primarily found esterified to a glycerol backbone, forming triacylglycerols (TAGs), which are the main storage form of energy in the seeds of many plants.[4] Oils rich in erucic acid possess high oxidative stability and lubricity, properties that are highly sought after for industrial applications.[8][9]

1.2 Significance in Research and Industry

For drug development professionals, erucic acid metabolism and its physiological effects, particularly on cardiac tissue, are of primary importance.[1][7][10] For researchers and scientists in biotechnology and agriculture, understanding and manipulating the biosynthetic pathways of erucic acid is key to developing both high-erucic acid rapeseed (HEAR) for industrial purposes and low-erucic acid rapeseed (LEAR), known as canola, for safe human consumption.[4][11][12][13] Industrial chemists leverage HEAR oils as precursors for a wide range of oleochemicals, including lubricants, surfactants, polymers, and biofuels.[5][8][9]

Biosynthesis and Accumulation in Planta

The synthesis of erucic acid and its storage as TAGs is a complex, multi-step process primarily occurring in the developing seeds of oleaginous plants.[14][15]

2.1 The Elongation Pathway: From Oleic Acid to Erucic Acid

Erucic acid is not synthesized de novo. Instead, it is the product of a two-step elongation of oleic acid (18:1), which is itself synthesized in the plastids.[2][16] This elongation process occurs in the cytoplasm, specifically at the endoplasmic reticulum (ER), and involves a fatty acid elongation (FAE) enzyme complex.[4][14]

The key steps are:

-

Export: Oleic acid (as oleoyl-ACP) is hydrolyzed in the plastid and exported to the cytoplasm, where it is activated to oleoyl-CoA.

-

Elongation: The FAE complex catalyzes the addition of two two-carbon units (from malonyl-CoA) to oleoyl-CoA.[16] The first elongation step produces eicosenoic acid (20:1), and the second produces erucic acid (22:1). The enzyme β-ketoacyl-CoA synthase (KCS), encoded by the FAE1 gene, is a critical determinant of this process.[4]

Caption: Biosynthesis of Erucoyl-CoA via elongation of Oleoyl-CoA.

2.2 Incorporation into Triacylglycerols (TAGs)

Once synthesized, erucoyl-CoA is incorporated into TAGs for storage, primarily through the Kennedy pathway.[4][14][15] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. A key enzyme in determining the final erucic acid content in the TAG is lysophosphatidic acid acyltransferase (LPAAT), which catalyzes the second acylation step. Some LPAAT isoforms show low specificity for erucoyl-CoA, limiting its incorporation at the sn-2 position of the glycerol backbone.[6] Consequently, in natural HEAR oils, erucic acid is almost exclusively found at the sn-1 and sn-3 positions.[6] The final step is catalyzed by diacylglycerol acyltransferase (DGAT), which adds the third fatty acid.[15]

Distribution in Natural Sources

Erucic acid is found in a variety of biological systems, but its highest concentrations are overwhelmingly in the plant kingdom.

3.1 Plant Kingdom: The Brassicaceae Family

The Brassicaceae (mustard or cabbage) family is the most significant natural source of erucic acid.[1][2][17]

-

High-Erucic Acid Species: Traditional varieties of rapeseed (Brassica napus, Brassica rapa) and mustard (Brassica juncea, Brassica carinata) can have erucic acid levels making up 40-50% or more of the total fatty acids in their seed oil.[1][2][18] Other species like Crambe abyssinica and wallflower are also rich in erucic acid.[2][4] For industrial purposes, High-Erucic Acid Rapeseed (HEAR) cultivars have been specifically developed to yield oils with erucic acid content as high as 60%.[1]

-

Development of Low-Erucic Acid Rapeseed (LEAR/Canola): Due to health concerns, conventional breeding in the 1970s led to the development of LEAR varieties, known as canola.[11][13] These plants were selected for mutations in the FAE genes, resulting in an oil profile with less than 2% erucic acid and high levels of oleic acid.[12][17][19] Today, canola oil is a major food-grade vegetable oil worldwide.[12]

| Oil Source | Family | Typical Erucic Acid Content (% of Total Fatty Acids) | Primary Use |

| High-Erucic Rapeseed (HEAR) | Brassicaceae | 40 - 60%[1] | Industrial |

| Mustard Seed Oil | Brassicaceae | 22 - 42%[2][20] | Food/Industrial |

| Crambe Oil | Brassicaceae | ~55% | Industrial |

| Wallflower Seed Oil | Brassicaceae | 20 - 54%[2][18] | Industrial |

| Canola (LEAR) Oil | Brassicaceae | < 2%[12][17][18] | Food |

| Garden Nasturtium | Tropaeolaceae | ~75%[15] | Niche/Research |

3.2 Other Natural Occurrences

While less common, erucic acid is also found in the oils of some marine animals, such as trout, salmon, and cod, though often alongside its isomer, cetoleic acid (22:1n-11).[4]

Metabolism and Physiological Implications

4.1 Digestion and Absorption

In humans, the digestibility of erucic acid-containing oils is high, around 99%.[6] Once absorbed, it is transported in chylomicrons and metabolized primarily in the liver.[10]

4.2 Catabolism: Beta-Oxidation and Its Limitations

Erucic acid is catabolized via β-oxidation to generate energy. However, the initial and rate-limiting enzyme in mitochondrial β-oxidation, very-long-chain acyl-CoA dehydrogenase, has a low affinity for erucic acid.[1] This leads to its slow and inefficient breakdown in mitochondria.[6] Peroxisomes play a role in chain-shortening erucic acid, but the overall metabolic rate is slower compared to shorter-chain fatty acids like oleic acid.[6]

4.3 Myocardial Lipidosis: The Basis for Regulatory Limits

The slow mitochondrial oxidation of erucic acid is particularly problematic in the heart, an organ that relies heavily on fatty acid metabolism for energy. Animal studies, especially in rats and piglets, have shown that high dietary intake of erucic acid leads to a temporary accumulation of triglycerides in heart muscle cells, a condition known as myocardial lipidosis.[1][6][7] This observation is the primary toxicological endpoint that has driven regulatory agencies worldwide to set strict limits on the erucic acid content of edible oils.[2][4][17] The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) of 7 mg/kg of body weight per day.[7]

Analytical Methodologies for Quantification

Accurate and reliable quantification of erucic acid in triglycerides is essential for both regulatory compliance in the food industry and quality control in the oleochemical industry.

5.1 Principle of Analysis: From Triglyceride to Measurable Analyte

Triglycerides are too large and non-volatile to be analyzed directly by standard chromatographic techniques. Therefore, the universal approach is to first hydrolyze the ester bonds linking the fatty acids to the glycerol backbone and simultaneously convert the freed fatty acids into their more volatile methyl ester derivatives (FAMEs). These FAMEs can then be separated and quantified, most commonly by gas chromatography.[21][22]

5.2 Protocol 1: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)

This is the gold-standard, reference methodology for erucic acid quantification.

5.2.1 Causality Behind Experimental Choices

-

Why FAMEs? Fatty acids in their free form are polar and have high boiling points, making them unsuitable for GC analysis. Conversion to methyl esters (a process called derivatization or transesterification) significantly increases their volatility and thermal stability, allowing them to travel through a GC column without degradation.

-

Why Gas Chromatography? GC provides excellent separation of FAMEs based on their chain length and degree of unsaturation. Longer chain FAMEs will have longer retention times than shorter ones.

-

Why a Flame Ionization Detector (FID)? The FID is the detector of choice for FAME analysis because it offers high sensitivity, a wide linear range, and a response that is directly proportional to the mass of carbon atoms entering the flame. This provides a robust and reproducible quantification platform.

5.2.2 Step-by-Step Derivatization Protocol (Boron Trifluoride-Methanol Method) This protocol is a widely accepted method for preparing FAMEs from oils.[21]

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the oil sample into a screw-cap culture tube.

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., methyl tricosanoate, C23:0), which is a fatty acid not naturally present in the sample. This is crucial for accurate quantification as it corrects for variations in injection volume and detector response.

-

Saponification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat in a water bath at 80-90°C for 10 minutes. This step hydrolyzes the triglycerides into glycerol and free fatty acid salts (soaps).

-

Methylation: Cool the tube, then add 2 mL of Boron Trifluoride-Methanol (BF₃-Methanol, 12-14% solution). Cap and heat again at 80-90°C for 10 minutes. BF₃ acts as a catalyst to methylate the free fatty acids.

-

Extraction: Cool the tube to room temperature. Add 2 mL of hexane (or heptane) and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute. The FAMEs will partition into the upper organic (hexane) layer.

-

Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

5.2.3 GC System and Conditions

-

GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or Silar-5CP, is essential for separating FAME isomers.[21][23] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Operating Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: An initial temperature of ~150°C, ramped at 5-10°C/min to a final temperature of ~240-250°C.[21] This program allows for the separation of shorter-chain FAMEs at lower temperatures and the elution of very-long-chain FAMEs like methyl erucate at higher temperatures.

-

Injector and Detector Temperature: Typically set to 250°C.

-

5.2.4 Data Analysis and Quantification The concentration of erucic acid is calculated by comparing the peak area of methyl erucate to the peak area of the internal standard, using a calibration curve prepared with certified standards.

Caption: Workflow for the quantification of erucic acid by GC-FAME analysis.

5.3 Emerging and Rapid Techniques

While GC-FAME is the reference method, its time-consuming sample preparation has prompted the development of faster techniques.

-

Thermally Assisted Hydrolysis and Methylation (THM-GC): This technique allows for the direct analysis of the oil or even the ground seed.[22][24] The sample is introduced into a heated GC inlet with a methylating reagent (e.g., tetramethylammonium hydroxide). The triglycerides are hydrolyzed and methylated in-situ, and the resulting FAMEs are swept directly onto the GC column, eliminating offline sample preparation.[24]

-

Near-Infrared (NIR) Spectroscopy: NIR is a rapid, non-destructive technique that can be used for screening large numbers of samples. While less precise than GC, it can be calibrated against reference GC data to predict the erucic acid content in whole seeds within seconds, making it invaluable for grain intake points and breeding programs.

Conclusion: Bridging Biochemistry and Application

The natural occurrence of erucic acid-containing triglycerides is a prime example of how a single class of molecules can be viewed through different lenses: as a high-value industrial raw material and as a regulated food component. A thorough understanding of its biosynthesis allows for the genetic manipulation of crops to meet specific end-user demands. Concurrently, robust and validated analytical methods are indispensable for ensuring food safety and controlling the quality of oleochemical feedstocks. For researchers, scientists, and drug development professionals, a comprehensive knowledge of erucic acid's journey from its synthesis in a plant seed to its metabolic fate in the human body is fundamental to harnessing its benefits while mitigating its risks.

References

-

Erucic acid. (n.d.). ChemEurope.[Link]

-

Chen, G., et al. (2021). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). Frontiers in Plant Science.[Link]

-

Jaworski, J., & Cahoon, E. (2003). Development and potential of genetically engineered oilseeds. USDA ARS.[Link]

-

High Erucic Acid Rapeseed Oil Market Report | Global Forecast From 2025 To 2033. (n.d.). Precedence Research.[Link]

-

Quantitative Analysis of Erucic Acid in Rape Oil. (n.d.). Ministry of Health, Labour and Welfare, Japan.[Link]

-

Ackman, R. G., et al. (1983). Two methods for determining erucic acid in edible fats and oils: results from a collaborative study on a rapid, open-tubular (capillary) GLC method and comparison with an isolation TLC procedure. Journal of Chromatographic Science, 21(2), 87–93. [Link]

-

Jaillard, J., et al. (1973). [Erucic acid metabolism in man and animals: myocardial extraction in man after an overload of rapeseed oil and tissue lipids in the rat after an overload of trierucin]. Nutrition and Metabolism, 15(6), 336–347. [Link]

-

Chen, G., et al. (2021). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). Frontiers in Plant Science, 12, 782143. [Link]

-

ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment. (2003). Food Standards Australia New Zealand.[Link]

-

Erucic acid. (n.d.). Wikipedia.[Link]

-

Plant Triacylglycerol Synthesis. (2019). AOCS Lipid Library.[Link]

-

Piazza, G. J., & Foglia, T. A. (2001). Rapeseed oil for oleochemical usage. European Journal of Lipid Science and Technology, 103(7), 450-454. [Link]

-

Bernhard, M., et al. (2022). Quick determination of erucic acid in mustard oils and seeds. JKU ePUB.[Link]

-

Bernhard, M., et al. (2022). Quick determination of erucic acid in mustard oils and seeds. Journal of Analytical and Applied Pyrolysis, 164, 105523. [Link]

-

Taylor, D. C., et al. (1995). The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa. Plant Physiology, 107(1), 61–71. [Link]

-

Rapeseed oil. (n.d.). Wikipedia.[Link]

-

Novel food information: Low erucic acid rapeseed (Lear) oil derived from canola-quality brassica juncea (L.) czern. lines PC 97-03, PC98-44 AND PC98-45. (2002). Health Canada.[Link]

-

Non Destructive Estimation of Erucic Acid in Canola. (2001). ASABE Technical Library.[Link]

-

GM plant dilemmas. (n.d.). SSERC.[Link]

-

Erucic Acid. (n.d.). Ataman Kimya.[Link]

-

Giejdo, A., et al. (2023). Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. Molecules, 28(4), 1877. [Link]

-

Erucic Acid in Edible Fats and Oils. (2016). Centre for Food Safety, Hong Kong.[Link]

-

Erucic acid a possible health risk for highly exposed children. (2016). European Food Safety Authority.[Link]

-

erucic acid. (2015). YouTube.[Link]

Sources

- 1. Erucic_acid [chemeurope.com]

- 2. Erucic acid - Wikipedia [en.wikipedia.org]

- 3. Erucic acid a possible health risk for highly exposed children | EFSA [efsa.europa.eu]

- 4. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dataintelo.com [dataintelo.com]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. atamankimya.com [atamankimya.com]

- 10. [Erucic acid metabolism in man and animals: myocardial extraction in man after an overload of rapeseed oil and tissue lipids in the rat after an overload of trierucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Rapeseed oil - Wikipedia [en.wikipedia.org]

- 13. sserc.org.uk [sserc.org.uk]

- 14. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 15. aocs.org [aocs.org]

- 16. The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Erucic Acid in Edible Fats and Oils [cfs.gov.hk]

- 18. m.youtube.com [m.youtube.com]

- 19. Novel food information: Low erucic acid rapeseed (Lear) oil derived from canola-quality brassica juncea (L.) czern. lines PC 97-03, PC98-44 AND PC98-45 - Canada.ca [canada.ca]

- 20. High Erucic Acid Mustard Seed Oil [sealandchem.com]

- 21. customs.go.jp [customs.go.jp]

- 22. epub.jku.at [epub.jku.at]

- 23. Two methods for determining erucic acid in edible fats and oils: results from a collaborative study on a rapid, open-tubular (capillary) GLC method and comparison with an isolation TLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

The Pivotal Role of Mixed-Acid Triacylglycerols in Metabolic Regulation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triacylglycerols (TAGs), the primary constituents of dietary fats and the body's main form of energy storage, are far more than inert molecules. The specific arrangement of diverse fatty acids on the glycerol backbone, creating mixed-acid triacylglycerols, imparts a remarkable level of functional specificity that profoundly influences metabolic pathways. This in-depth technical guide provides a comprehensive exploration of the biological roles of mixed-acid TAGs, from their synthesis and breakdown to their intricate involvement in cellular signaling and the pathogenesis of metabolic diseases. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, offers detailed methodologies for the analysis of these complex lipids, and explores the therapeutic potential of targeting mixed-acid TAG metabolism.

The Architectural Diversity of Mixed-Acid Triacylglycerols: A Foundation for Functional Specificity

Triacylglycerols are composed of a glycerol molecule esterified to three fatty acids. While simple TAGs contain three identical fatty acids, the vast majority of naturally occurring TAGs are mixed-acid, incorporating a variety of saturated, monounsaturated, and polyunsaturated fatty acids of different chain lengths. The specific position of each fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3) is not random and has profound metabolic consequences[1]. This stereospecificity dictates how TAGs are processed by enzymes, packaged into lipoproteins, and ultimately utilized by tissues[1]. For instance, palmitic acid is better absorbed when it is in the sn-2 position, as is the case in human milk fat[2].

The Dynamic Metabolism of Mixed-Acid Triacylglycerols: Synthesis and Breakdown

The metabolic journey of mixed-acid TAGs involves a tightly regulated balance between synthesis (lipogenesis) and breakdown (lipolysis).

Biosynthesis of Mixed-Acid Triacylglycerols

Two primary pathways contribute to the synthesis of TAGs: the glycerol-3-phosphate pathway and the monoacylglycerol pathway.[3] The glycerol-3-phosphate pathway is the main route in most tissues, including the liver and adipose tissue, while the monoacylglycerol pathway is predominant in the small intestine for the absorption of dietary fats.[4]

-

The Glycerol-3-Phosphate Pathway: This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. A subsequent acylation by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid.[5] After dephosphorylation to diacylglycerol (DAG) by phosphatidic acid phosphatase (PAP) , the final step is catalyzed by diacylglycerol acyltransferase (DGAT) , which adds the third fatty acyl-CoA to form a TAG molecule.[5] There are two major isoforms of DGAT, DGAT1 and DGAT2, which exhibit different tissue distributions and substrate specificities, contributing to the synthesis of a diverse pool of mixed-acid TAGs.[6]

-

The Monoacylglycerol Pathway: In the enterocytes of the small intestine, 2-monoacylglycerols (2-MAGs) and free fatty acids, the products of dietary fat digestion, are taken up. Monoacylglycerol acyltransferase (MGAT) then re-esterifies the 2-MAG with a fatty acyl-CoA to form a DAG.[4] This DAG can then be further acylated by DGAT to form a TAG.[4] This pathway is crucial for the efficient absorption of dietary fats.

Diagram of Triacylglycerol Synthesis Pathways

Caption: The two major pathways for triacylglycerol synthesis.

Lipolysis: The Mobilization of Stored Energy

The breakdown of stored TAGs in adipocytes is a sequential process mediated by a series of lipases:

-

Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing a fatty acid from the sn-1 or sn-3 position of the TAG molecule, producing a diacylglycerol.[7]

-

Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes the newly formed diacylglycerol to a monoacylglycerol.[7]

-

Monoacylglycerol Lipase (MGL): Completes the process by breaking down the monoacylglycerol into a free fatty acid and glycerol.[8]

The activity of these lipases is tightly regulated by hormones such as insulin (which inhibits lipolysis) and catecholamines (which stimulate lipolysis). The specificity of these lipases for different fatty acids and their positions on the glycerol backbone contributes to the differential mobilization of various fatty acid species from stored mixed-acid TAGs.[9]

The Diverse Biological Roles of Mixed-Acid Triacylglycerols

Beyond their well-established role in energy storage, mixed-acid TAGs and their metabolic intermediates are involved in a surprising array of biological processes.

Energy Storage and Transport

The primary function of TAGs is to serve as a highly efficient energy reserve. Stored in the lipid droplets of adipocytes, they provide a concentrated source of energy that can be mobilized during periods of fasting or increased energy demand. Dietary mixed-acid TAGs are packaged into chylomicrons in the intestine and transported via the lymphatic system and bloodstream to various tissues. Endogenously synthesized TAGs in the liver are incorporated into very-low-density lipoproteins (VLDL) for transport to peripheral tissues.[10] The specific fatty acid composition of these lipoproteins can influence their metabolic fate and their association with cardiovascular disease risk.

Signaling Roles of TAG Intermediates

The breakdown of mixed-acid TAGs generates monoacylglycerols (MAGs) and diacylglycerols (DAGs), which are not merely metabolic intermediates but also potent signaling molecules.[11][12]

-

Diacylglycerols (DAGs): Specific isomers of DAG, particularly sn-1,2-diacylglycerol, act as second messengers that activate a variety of signaling proteins, most notably protein kinase C (PKC) isoforms.[9][13] The activation of PKC by DAG is implicated in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[13] The fatty acid composition of the DAG molecule can influence which PKC isoform is activated, thereby conferring another layer of signaling specificity.

-

Monoacylglycerols (MAGs): Certain MAGs, such as 2-arachidonoylglycerol (2-AG), are endogenous ligands for cannabinoid receptors (CB1 and CB2) and play a crucial role in the endocannabinoid system, which modulates neurotransmission, inflammation, and appetite.[8][14] The hydrolysis of 2-AG by monoacylglycerol lipase (MGL) not only terminates its signaling but also releases arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.[1][8]

Diagram of TAG-derived Signaling Pathways

Caption: Signaling pathways initiated by the breakdown products of mixed-acid TAGs.

Mixed-Acid Triacylglycerols in Metabolic Disease

Dysregulation of mixed-acid TAG metabolism is a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

-

Insulin Resistance: An accumulation of specific DAG species in skeletal muscle and liver is strongly associated with insulin resistance.[15] These DAGs can activate PKC isoforms that interfere with insulin signaling, leading to impaired glucose uptake and utilization.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): The excessive accumulation of TAGs in the liver, known as steatosis, is the first stage of NAFLD. The specific profile of mixed-acid TAGs in the liver may influence the progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH). The product of fasting triglycerides and glucose levels (TyG index) is emerging as a useful biomarker for screening for NAFLD.[16][17]

-

Dyslipidemia: Alterations in the synthesis and clearance of TAG-rich lipoproteins contribute to the dyslipidemia characteristic of metabolic syndrome, which is a major risk factor for cardiovascular disease. Lipidomic studies have identified specific lipid signatures, including certain TAG species, that are associated with an increased risk of metabolic diseases.[18]

Methodologies for the Analysis of Mixed-Acid Triacylglycerols

The structural complexity of mixed-acid TAGs necessitates sophisticated analytical techniques for their comprehensive characterization.

Experimental Protocol: Stereospecific Analysis of Mixed-Acid TAGs by Chiral HPLC-MS/MS

This protocol outlines a general workflow for the detailed analysis of mixed-acid TAG positional isomers and enantiomers.

Objective: To separate and identify the specific fatty acids at the sn-1, sn-2, and sn-3 positions of mixed-acid TAGs.

Materials:

-

Lipid extract from biological sample

-

Internal standards (e.g., deuterated TAGs)

-

Solvents: Hexane, isopropanol, acetonitrile, methanol (HPLC grade)

-

Reagents for derivatization (if necessary, e.g., for chiral derivatization of MAGs)

-

HPLC system with a chiral column (e.g., CHIRALPAK series)

-

Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

-

Sample Preparation:

-

Add internal standards to the lipid extract for quantification.

-

For stereospecific analysis, partial hydrolysis of TAGs to diacylglycerols (DAGs) and monoacylglycerols (MAGs) may be performed using Grignard reagents or specific lipases.

-

Derivatize the resulting MAGs or DAGs if required for chiral separation.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a chiral HPLC column.

-

Use a non-aqueous reversed-phase gradient elution to separate the different TAG species, including positional isomers and enantiomers.

-

-

Mass Spectrometric Analysis:

-

Couple the HPLC eluent to a tandem mass spectrometer.

-

Use a soft ionization technique like electrospray ionization (ESI).

-

Perform MS/MS fragmentation to identify the fatty acid composition of each separated TAG isomer. The fragmentation pattern will reveal the fatty acids at each position of the glycerol backbone.

-

-

Data Analysis:

-

Identify and quantify the individual mixed-acid TAG species by comparing their retention times and mass spectra to known standards and databases.

-

Use specialized software for lipidomic data processing and analysis.

-

Diagram of the Stereospecific TAG Analysis Workflow

Caption: A generalized workflow for the stereospecific analysis of mixed-acid TAGs.

Data Presentation: Quantitative Analysis of Mixed-Acid TAGs

Quantitative data on the abundance of different mixed-acid TAG species in various tissues or disease states can be presented in tabular format for clear comparison.

Table 1: Hypothetical Relative Abundance (%) of Major Mixed-Acid TAGs in Human VLDL and Adipose Tissue

| Triacylglycerol Species | VLDL (%)[10] | Adipose Tissue (%)[19] |

| POO | 25 | 28 |

| PLO | 18 | 22 |

| OOO | 15 | 15 |

| PPO | 8 | 10 |

| SOO | 7 | 6 |

| Others | 27 | 19 |

(P: Palmitic acid, O: Oleic acid, L: Linoleic acid, S: Stearic acid). Data is illustrative and based on typical compositions found in the literature.

Therapeutic Targeting of Mixed-Acid Triacylglycerol Metabolism

The central role of mixed-acid TAGs in metabolic diseases has made the enzymes involved in their synthesis attractive targets for drug development.

-

DGAT Inhibitors: Inhibitors of DGAT1 and DGAT2 are being developed for the treatment of obesity, type 2 diabetes, and NAFLD.[20][21][22] DGAT1 inhibitors have shown promise in reducing fat absorption and improving glucose metabolism, although gastrointestinal side effects have been a challenge in clinical development.[21][22] DGAT2 inhibitors are being explored for their potential to reduce hepatic steatosis.[23]

-

MGAT Inhibitors: MGAT2 inhibitors are also under investigation as potential therapies for obesity and related metabolic disorders.[24][25][26] By inhibiting the resynthesis of TAGs in the intestine, these compounds can reduce fat absorption and have been shown to improve metabolic parameters in preclinical models.[25][27]

Challenges and Future Directions:

A key challenge in targeting TAG metabolism is achieving tissue-specific effects to minimize off-target side effects.[28] A deeper understanding of the substrate specificities of the various acyltransferases and lipases for different mixed-acid TAGs will be crucial for the development of more targeted and effective therapies. The continued advancement of lipidomic technologies will undoubtedly play a pivotal role in identifying specific mixed-acid TAG species as biomarkers for disease progression and as targets for therapeutic intervention.[29][30]

Conclusion

Mixed-acid triacylglycerols are not merely passive energy storage molecules but are dynamic players in a complex network of metabolic and signaling pathways. The specific composition and stereochemistry of their fatty acid constituents confer a remarkable degree of functional diversity that is critical for metabolic homeostasis. A thorough understanding of the biological roles of mixed-acid TAGs, facilitated by advanced analytical methodologies, is essential for unraveling the complexities of metabolic diseases and for the development of novel and effective therapeutic strategies.

References

-

Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Monoacylglycerol signalling and ABHD6 in health and disease. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. (n.d.). SpringerLink. Retrieved January 3, 2026, from [Link]

-

DGAT1 inhibitors as anti-obesity and anti-diabetic agents. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Monoacylglycerol signalling and ABHD6 in health and disease. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. (n.d.). World Journal of Gastroenterology. Retrieved January 3, 2026, from [Link]

-

Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. Retrieved January 3, 2026, from [Link]

-

Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

DGAT-Targeted Drug Development for Diabetes. (n.d.). Ace Therapeutics. Retrieved January 3, 2026, from [Link]

-

Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved January 3, 2026, from [Link]

-

Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

What Is Diacylglycerol (DAG)? (n.d.). YouTube. Retrieved January 3, 2026, from [Link]

-

Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

The biology and biochemistry of diacylglycerol signalling. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Identification and design of a novel series of MGAT2 inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Therapeutic Opportunities and Challenges for Lipogenesis Inhibitor Development. (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]

-

The product of triglycerides and glucose as biomarker for screening simple steatosis and NASH in asymptomatic women. (n.d.). Annals of Hepatology. Retrieved January 3, 2026, from [Link]

-

Quantification of major lipid classes in human triacylglycerol-rich lipoproteins by high-performance liquid chromatography with evaporative light-scattering detection. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Lipidomic Signatures in Pediatric Metabolic Disorders. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Kinetics and mechanisms of reactions catalyzed by immobilized lipases. (n.d.). ScienceDirect. Retrieved January 3, 2026, from [Link]

-

Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis, and Signaling. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Lipidomics unveils the complexity of the lipidome in metabolic diseases. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Lipidomic profiling identifies signatures of metabolic risk. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Insulin Resistance Markers to Detect Nonalcoholic Fatty Liver Disease in a Male Hispanic Population. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Determination of fatty acid and triacylglycerol composition of human very-low-density lipoproteins. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Lessons on Drug Development: A Literature Review of Challenges Faced in Nonalcoholic Fatty Liver Disease (NAFLD) Clinical Trials. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Fatty Acid Signaling: The New Function of Intracellular Lipases. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Cholesterol, Triglycerides, and Associated Lipoproteins. (n.d.). NCBI Bookshelf. Retrieved January 3, 2026, from [Link]

-

Triglyceride and Glucose Index as a Screening Tool for Nonalcoholic Liver Disease in Patients with Metabolic Syndrome. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Progress of potential drugs targeted in lipid metabolism research. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

The Changes of Lipidomic Profiles Reveal Therapeutic Effects of Exenatide in Patients With Type 2 Diabetes. (n.d.). Frontiers in Endocrinology. Retrieved January 3, 2026, from [Link]

-

Pancreatic lipase assays with triglycerides as substrate: Contribution of each sequential reaction to product formation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Biomarkers for Assessing Non-Alcoholic Fatty Liver Disease in Patients with Type 2 Diabetes Mellitus on Sodium–Glucose Cotrans. (n.d.). FDMZ. Retrieved January 3, 2026, from [Link]

-

Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. (n.d.). UI Scholars Hub. Retrieved January 3, 2026, from [Link]

-

Determination of fatty acid and triacylglycerol composition of human adipose tissue. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. (n.d.). Gut. Retrieved January 3, 2026, from [Link]

-

Simultaneous Quantification of Mixed-Acid Triacylglycerol Positional Isomers and Enantiomers in Palm Oil and Lard by Chiral High-Performance Liquid Chromatography Coupled with Mass Spectrometry. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Fatty Acids: From Membrane Ingredients to Signaling Molecules. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

Sources

- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease | Semantic Scholar [semanticscholar.org]

- 5. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. youtube.com [youtube.com]

- 10. Determination of fatty acid and triacylglycerol composition of human very-low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The product of triglycerides and glucose as biomarker for screening simple steatosis and NASH in asymptomatic women | Annals of Hepatology [elsevier.es]

- 17. mdpi.com [mdpi.com]

- 18. Lipidomic profiling identifies signatures of metabolic risk - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of fatty acid and triacylglycerol composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DGAT1 inhibitors as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gut.bmj.com [gut.bmj.com]

- 24. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification and design of a novel series of MGAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. labinsights.nl [labinsights.nl]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2-Di-13(Z)-Docosenoyl-3-Oleoyl-rac-glycerol, a specific mixed-acid triacylglycerol. The document delves into its fundamental chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. This guide offers detailed, field-proven insights into the synthesis, purification, and in-depth analytical characterization of this molecule. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are discussed with a focus on practical application. Furthermore, the guide explores the potential applications of this triacylglycerol in drug development, particularly in the context of lipid-based drug delivery systems. Safety considerations, stemming from its erucic acid constituents, are also addressed. This document is intended to be a valuable resource for researchers and professionals working in lipid chemistry, drug formulation, and development.

Core Identity and Physicochemical Properties

This compound is a triacylglycerol (TAG) with a specific stereochemistry, containing two molecules of 13(Z)-docosenoic acid (erucic acid) at the sn-1 and sn-2 positions and one molecule of oleic acid at the sn-3 position of the glycerol backbone.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C65H120O6 | [1][2][3][6] |

| Molecular Weight | 997.6 g/mol | [1][3] |

| Purity | ≥98% | [1][3][7] |

| Appearance | Liquid | [1][3] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1][3] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1][3] |

Synthesis and Purification: A Methodological Approach

Conceptual Synthesis Workflow

The synthesis would likely proceed through the protection of one hydroxyl group of glycerol, followed by sequential esterification with the respective fatty acids, and finally deprotection.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Protection of Glycerol: React glycerol with a protecting group, such as trityl chloride, in the presence of a base like pyridine to selectively protect the primary hydroxyl group at the sn-3 position.

-

First Esterification: The resulting sn-3 protected glycerol is then acylated with two equivalents of 13(Z)-docosenoyl chloride in an inert solvent (e.g., dichloromethane) with a suitable base (e.g., triethylamine) to form the diacylated intermediate.

-

Deprotection: The protecting group is removed under mild acidic conditions to yield 1,2-Di-13(Z)-docosenoyl-rac-glycerol.

-

Second Esterification: The final step involves the esterification of the free hydroxyl group at the sn-3 position with oleoyl chloride to yield the target molecule.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials, by-products, and isomers. A combination of chromatographic techniques is generally employed.

-

Initial Purification: The crude reaction mixture can be subjected to column chromatography on silica gel. A gradient elution system, for instance, a hexane/ethyl acetate mixture with increasing polarity, can effectively separate the desired triacylglycerol from mono- and diacylglycerol intermediates and free fatty acids.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity (≥98%), preparative reversed-phase HPLC is the method of choice.[3][8]

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A gradient of acetonitrile and isopropanol can provide good separation of different triacylglycerol species.[5]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for non-UV absorbing lipids.[4]

-

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and structure of the synthesized this compound.

Chromatographic Analysis

| Technique | Purpose | Typical Conditions |

| HPLC | Purity assessment and separation of isomers. | Column: C18 or C30 reversed-phase.[2][3] Mobile Phase: Gradient of acetonitrile and another organic solvent (e.g., isopropanol, acetone).[4][5] Detector: ELSD or RI.[4] |

| GC-MS | Fatty acid composition analysis after transesterification. | Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs). Column: Capillary column suitable for FAME analysis (e.g., DB-23). Mass Spectrometry: Electron Ionization (EI) to identify FAMEs by their fragmentation patterns. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.[9][10]

-

¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains. The chemical shifts of the glycerol protons can confirm the sn-1,2 and sn-3 substitution pattern.[9][10] Specific signals for olefinic protons will confirm the presence and configuration of the double bonds in the erucic and oleic acid moieties.

-

¹³C NMR: Offers detailed information about the carbon skeleton. The carbonyl carbon signals can distinguish between the fatty acids at the sn-1,3 and sn-2 positions.[11] The positions of the double bonds in the acyl chains can also be confirmed.[11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide information on the fatty acid composition and their positions on the glycerol backbone through characteristic fragmentation patterns.[12]

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a triacylglycerol.

Applications in Drug Development

Triacylglycerols are key components of lipid-based drug delivery systems (LBDDS), which are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[13][14][15] this compound, with its long-chain fatty acids, can serve as an oily vehicle in formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[14]

A patent has been filed that describes the use of compounds including this compound in the preparation of nucleic acid delivery agents, highlighting its potential in gene therapy and vaccine development.[16] The specific structure of this TAG may confer advantageous properties for the encapsulation and cellular delivery of genetic material.

The presence of both very-long-chain (erucic acid) and long-chain (oleic acid) monounsaturated fatty acids may influence the physical properties of lipid nanoparticles, such as their stability and interaction with cell membranes.

Safety and Toxicological Profile

The toxicological profile of this compound is largely influenced by its erucic acid content. High dietary intake of erucic acid has been associated with myocardial lipidosis (transient fat accumulation in the heart) in animal studies.[17][18][19] This has led to regulations limiting the erucic acid content in edible oils.

For pharmaceutical applications, where the administered dose of the excipient is typically much lower than dietary intake, the risk is likely to be minimal. However, a thorough toxicological assessment of any new formulation containing this triacylglycerol would be required. The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for erucic acid of 7 mg/kg body weight per day.[19] This value should be taken into consideration during the formulation development process.

Conclusion

This compound is a well-defined triacylglycerol with potential applications in advanced drug delivery systems. Its synthesis and purification require specialized techniques in lipid chemistry, and its characterization relies on a combination of chromatographic and spectroscopic methods. While the erucic acid content necessitates careful safety evaluation, its unique structure may offer advantages in the formulation of challenging drug molecules, including nucleic acids. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this specific triacylglycerol.

References

-

Determination of Triacylglycerol Composition in Vegetable Oils Using High-performance Liquid Chromatography. J-Stage. [Link]

-

Lipid-Based Drug Delivery Systems. National Institutes of Health. [Link]

-

Methods for the analysis of triacylglycerols. PubMed. [Link]

-

HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature. [Link]

-

Reversed-Phase HPLC of Triacylglycerols. AOCS. [Link]

-

Palm Oil in Lipid-Based Formulations and Drug Delivery Systems. MDPI. [Link]

-

Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. National Institutes of Health. [Link]

-

Synthesis and purification of polyunsaturated triglycerides. ResearchGate. [Link]

-

Structural Analysis of Triacylglycerols. AOCS. [Link]

-

High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. [Link]

-

Theoretical prediction of 13C NMR spectrum of mixed triglycerides by mean of GIAO calculations to improve vegetable oils analysis. PubMed. [Link]

-

Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability. MDPI. [Link]

-

This compound. Glyko. [Link]

-

Fig. 1. 1 H NMR spectra of standard mixtures (Mx1 and Mx2) containing... ResearchGate. [Link]

-

This compound. Artepal. [Link]

-

This compound. MCE. [Link]

-

high erucic acid: Topics by Science.gov. Science.gov. [Link]

-

Lipid based system: Significance and symbolism. Wisdomlib. [Link]

-

Liquid Ionization Mass Spectrometry of Phospholipids Several phosphatidyicholines (PC) and a phosphatidylethanolamine (PE) were. J-Stage. [Link]

-

Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Dovepress. [Link]

-

ERUCIC ACID IN FOOD. Food Standards Australia New Zealand. [Link]

-

A Study on Triacylglycerol Composition and the Structure of High-Oleic Rapeseed Oil. ResearchGate. [Link]

-

Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. National Institutes of Health. [Link]

-

Scientific Opinion on erucic acid in feed and food. European Food Safety Authority. [Link]

-

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. PubChem. [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. [Link]

-

Lipidomic Analysis of Glycerolipids. AOCS. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 4. aocs.org [aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | 60003-02-3 [sigmaaldrich.com]

- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Theoretical prediction of 13C NMR spectrum of mixed triglycerides by mean of GIAO calculations to improve vegetable oils analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palm Oil in Lipid-Based Formulations and Drug Delivery Systems [mdpi.com]

- 15. Lipid based system: Significance and symbolism [wisdomlib.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. foodstandards.gov.au [foodstandards.gov.au]

- 18. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

A Technical Guide to Understanding Stereoisomers in Triacylglycerol Research

For Researchers, Scientists, and Drug Development Professionals

Abstract